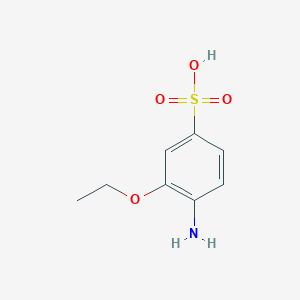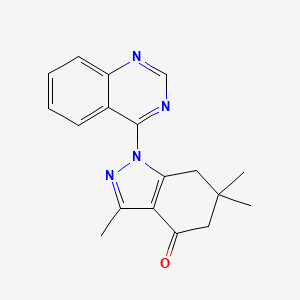
3-sulfanyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “3-sulfanyl-2H-1,2,4-triazin-5-one” is known as Triethylammonium acetate. It is commonly used as a buffer solution in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is particularly valued for its ability to stabilize pH levels during chemical analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylammonium acetate is typically synthesized by reacting triethylamine with acetic acid. The reaction is straightforward and can be represented by the following equation:
(C2H5)3N+CH3COOH→(C2H5)3NH+CH3COO−
Industrial Production Methods: In industrial settings, the production of triethylammonium acetate involves the careful control of reaction conditions to ensure high purity and yield. The process typically involves:
- Mixing triethylamine and acetic acid in a controlled environment.
- Maintaining the reaction mixture at a specific temperature and pH.
- Purifying the resulting solution to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Triethylammonium acetate can undergo various chemical reactions, including:
Neutralization: Reacts with strong acids or bases to form corresponding salts.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the acetate ion.
Common Reagents and Conditions:
Neutralization: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as halides or other anions.
Major Products:
Neutralization: Formation of triethylammonium chloride or sodium acetate.
Substitution: Formation of substituted acetate compounds.
Scientific Research Applications
Triethylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffer in HPLC and other chromatographic techniques to stabilize pH levels.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products where pH control is crucial.
Industry: Applied in various industrial processes that require precise pH control.
Mechanism of Action
The primary mechanism of action of triethylammonium acetate is its ability to act as a buffer, maintaining a stable pH in solutions. This is achieved through the equilibrium between the triethylammonium ion and acetate ion, which can neutralize added acids or bases.
Comparison with Similar Compounds
- Triethylammonium bicarbonate
- Triethylammonium phosphate
- Triethylammonium sulfate
Comparison: Triethylammonium acetate is unique in its specific buffering capacity and pH range. Compared to triethylammonium bicarbonate, which is used in similar applications, triethylammonium acetate offers a different pH stability range, making it more suitable for certain analytical techniques. Triethylammonium phosphate and sulfate also serve as buffers but have different ionic strengths and buffering capacities.
Properties
IUPAC Name |
3-sulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZCLDCTLLJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate](/img/structure/B7797037.png)
![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)










